プレトマニド
概要
説明
プレトマニドは、肺に影響を与える多剤耐性結核の治療に使用される抗生物質です。一般的にベダキリンとリネゾリドと併用して使用されます。 プレトマニドはニトロイミダゾール系薬剤に属し、2019年8月に米国で、2020年7月に欧州連合で医療用に承認されました 。 世界保健機関の必須医薬品リストに掲載されています .
科学的研究の応用
Pretomanid is primarily used in the treatment of extensively drug-resistant and multidrug-resistant pulmonary tuberculosis. The combination offers the convenience of oral administration, a relatively short treatment duration, and a low potential for drug-drug interactions . Pretomanid’s role in combating drug-resistant tuberculosis is crucial, given the increasing resistance to standard therapy regimens .
Safety and Hazards
Pretomanid may cause serious side effects. Some of the reported side effects include fast or pounding heartbeats, fluttering in your chest, shortness of breath, and sudden dizziness . Other side effects include tremors, weakness, problems with balance, vision changes, severe ongoing nausea and vomiting, cough with mucus or blood, shortness of breath, chest pain that gets worse when you breathe or cough . The safety profile of the combination regimen is considered acceptable and the side effects manageable, provided that close monitoring and surveillance of the patients during and after treatment are in place .
将来の方向性
Pretomanid has been included in the World Health Organization Guidelines for the Treatment of Drug-Resistant Tuberculosis . It has been developed by TB Alliance as an oral tablet formulation for the treatment of tuberculosis (TB) in combination with other anti-TB agents . The drug is being actively studied in combination with other anti-TB medications not included in the BPaL regimen .
生化学分析
Biochemical Properties
Pretomanid has been shown to have significant bactericidal activity against both replicating and non-replicating Mycobacterium tuberculosis . The mechanism of action of Pretomanid on M. tuberculosis is generally considered to be the bioreductive generation of reactive nitrogen species (predominantly nitric oxide), which leads to a decrease in intracellular ATP and anaerobic killing .
Cellular Effects
Pretomanid has been shown to inhibit the formation of the cell wall in replicating Mycobacterium tuberculosis . One possible mechanism is that Pretomanid blocks the conversion of hydroxymycolic acid to ketomycolic acid, an important component of the lipid layer of the bacterial cell wall .
Molecular Mechanism
Pretomanid is activated in the mycobacterium by deazaflavin-dependent nitroreductase (Ddn), an enzyme which uses dihydro-F 420 (reduced form), into nitric oxide and a highly reactive metabolite . This process is generally considered to be the main mechanism of action of Pretomanid .
Metabolic Pathways
Pretomanid is involved in the pentose phosphate pathway, with significant accumulation seen with fructose-6-phosphate, ribose-5-phosphate, and glyceraldehyde-3-phosphate . This effect is linked to the accumulation of a toxic metabolite, methylglyoxal .
Transport and Distribution
Pretomanid is widely distributed in the body after absorption, as shown in animal experiments. It can effectively cross the blood-brain barrier .
準備方法
プレトマニドは、さまざまな経路で合成することができます。効率的で実用的なプロトコルには、2-クロロ-4-ニトロイミダゾールと(S)-エピクロロヒドリンから、求核置換、加水分解、およびシリルエーテル化反応を経て、重要な中間体(S)-1-(tert-ブチルジメチルシリルオキシ)-3-(2-クロロ-4-ニトロ-1H-イミダゾール-1-イル)プロパン-2-オールを調製することが含まれます。 続いて、O-アルキル化と分子内環化を行うことにより、プレトマニドを高品質で高収率で得ることができます 。 この方法は、スケーラビリティの問題に対処し、工業生産に適したより効率的な方法を提供します .
化学反応の分析
プレトマニドは、次のようなさまざまな化学反応を受けます。
酸化: プレトマニドは酸化されて反応性窒素種、主に一酸化窒素を生成することができます.
還元: この化合物は、ミコバクテリアにおいてデアザフラビン依存性ニトロレダクターゼによって活性化され、一酸化窒素と高反応性の代謝物を生成します.
これらの反応で一般的に使用される試薬と条件には、炭酸カリウム、tert-ブチルメチルエーテル、無水炭酸ナトリウムなどがあります 。 これらの反応から生成される主な生成物には、一酸化窒素やその他の反応性窒素種が含まれます .
科学研究への応用
プレトマニドは、主に広範な耐性菌および多剤耐性肺結核の治療に使用されます。 この組み合わせは、経口投与の利便性、比較的短い治療期間、および薬物相互作用の可能性が低いという利点があります 。 標準的な治療レジメンに対する耐性が増加していることを考えると、プレトマニドが耐性結核と闘う上で重要な役割を果たすことは不可欠です .
類似化合物との比較
プレトマニドは、デラマニドなどの他の抗結核剤を含む、ニトロイミダゾール系化合物に属します。 プレトマニドとデラマニドはどちらも、ミコバクテリア酵素によって活性化され、一酸化窒素を主要な反応性種として生成します 。 プレトマニドは、イソニアジドと比較して細胞内での効力が同等であることが示されており、デラマニドとリファンピンに対してそれぞれ3倍と2倍劣っています 。 類似の化合物には、以下のようなものがあります。
デラマニド: 多剤耐性結核の治療に使用されるもう1つのニトロイミダゾール.
イソニアジド: 第一選択薬である抗結核薬.
リファンピン: 第一選択薬であるもう1つの抗結核薬.
プレトマニドの独自性は、ベダキリンとリネゾリドとの併用療法にあり、これにより、耐性結核に対する短く効果的な治療が可能になります .
特性
IUPAC Name |
(6S)-2-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O5/c15-14(16,17)25-10-3-1-9(2-4-10)7-23-11-5-19-6-12(20(21)22)18-13(19)24-8-11/h1-4,6,11H,5,7-8H2/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHZLMOSPGACSZ-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=NC(=CN21)[N+](=O)[O-])OCC3=CC=C(C=C3)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](COC2=NC(=CN21)[N+](=O)[O-])OCC3=CC=C(C=C3)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8041163 | |
Record name | PA-824 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8041163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
462.3±55.0 | |
Record name | Pretomanid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05154 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
<1 mg/mL | |
Record name | Pretomanid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05154 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Pretomanid is a prodrug which is metabolically activated by a nitroreductase enzyme, known as Ddn, producing various active metabolites that are responsible for its other therapeutic actions, particularly the induction of nitric oxide. The nitroreductase enzyme which activates pretomanid is deazaflavin dependent and relies on reduced cofactor F420. Reduction of F420 occurs via the enzyme glucose-6-phosphate dehydrogenase. Reduction of pretomanid's imidazole ring at the C-3 position causes the formation of the metabolites, which include a des-nitro derivative. The formation of this derivative leads to increased levels of nitric oxide, leading to bactericidal activities under anaerobic conditions via its action as a bacterial respiratory poison. Bactericidal activity against anaerobes is reported to be associated with a shortened duration of antibiotic treatment. Pretomanid exerts aerobic bactericidal effects through its inhibitory actions on bacterial cell wall mycolic acid biosynthesis. This allows for the killing of actively replicating Mycobacterium tuberculosis bacteria, resulting in the treatment of active tuberculosis infection. The molecular mechanism of the above bactericidal effects is poorly understood at this time, but may involve effects exerted on various genes that affect the cell wall, including the fasI and fasII as well as the efpA and iniBAC operons. Other possible targets include the genes of the cyd operon. The clinical effects of the above target relations are unknown at this time. | |
Record name | Pretomanid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05154 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
187235-37-6 | |
Record name | PA 824 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=187235-37-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pretomanid [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187235376 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pretomanid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05154 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PA-824 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8041163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PRETOMANID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XOI31YC4N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。